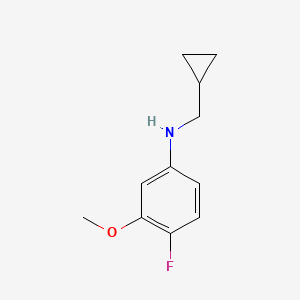
N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline is an organic compound that features a cyclopropylmethyl group attached to an aniline ring substituted with a fluorine atom at the 4-position and a methoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through a cyclopropanation reaction, such as the Simmons-Smith reaction, where a cyclopropyl group is introduced to an appropriate precursor.
Substitution on the Aniline Ring:
Coupling Reaction: The final step involves coupling the cyclopropylmethyl group with the substituted aniline ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols under suitable reaction conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: The compound can serve as a probe or ligand in studies involving biological systems, helping to elucidate the mechanisms of action of various biomolecules.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the substituted aniline ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclopropylmethyl)-4-fluoroaniline: Lacks the methoxy group at the 3-position.
N-(Cyclopropylmethyl)-3-methoxyaniline: Lacks the fluorine atom at the 4-position.
N-(Cyclopropylmethyl)-4-methoxyaniline: Lacks the fluorine atom at the 4-position and has a methoxy group at the 4-position instead of the 3-position.
Uniqueness
N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline is unique due to the presence of both the fluorine atom at the 4-position and the methoxy group at the 3-position on the aniline ring. This specific substitution pattern imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-4-fluoro-3-methoxyaniline |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Clé InChI |
VSEXAINSSNEXOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NCC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


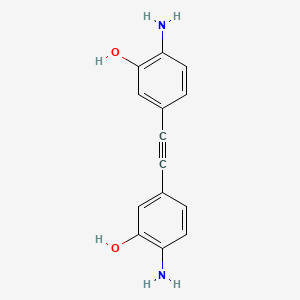

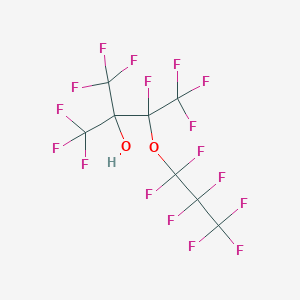
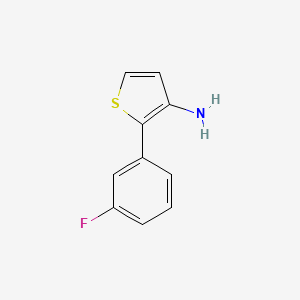
![Adenosine5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl] ester (9CI)](/img/structure/B15089368.png)

![(E)-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B15089378.png)

![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)

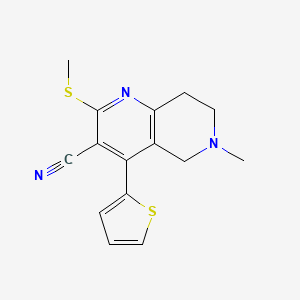
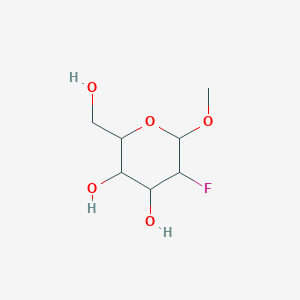
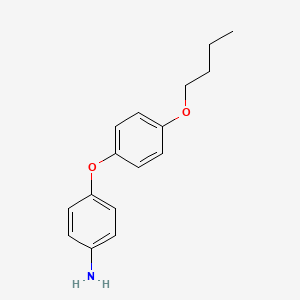
![4,5-Dimethyl-2-[(3-nitro-benzylidene)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15089437.png)
